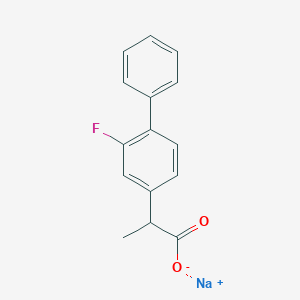

Flurbiprofen sodium (200 MG)

Description

Properties

CAS No. |

56767-76-1 |

|---|---|

Molecular Formula |

C15H13FNaO2 |

Molecular Weight |

267.25 g/mol |

IUPAC Name |

sodium 2-(3-fluoro-4-phenylphenyl)propanoate |

InChI |

InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18); |

InChI Key |

CGCMNXTUJNJYIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+] |

Other CAS No. |

56767-76-1 |

Pictograms |

Irritant |

Synonyms |

2-Fluoro-alpha-methyl-(1,1'-biphenyl)-4-acetic Acid Ansaid Apo Flurbiprofen Apo-Flurbiprofen BTS 18322 BTS-18322 BTS18322 Cebutid Dobrofen E 7869 E-7869 E7869 Flubiprofen Flugalin Flurbiprofen Flurbiprofen Sodium Fluriproben Froben Froben SR Neo Artrol Novo Flurprofen Novo-Flurprofen Nu Flurbiprofen Nu-Flurbiprofen Ocufen Ocuflur ratio Flurbiprofen ratio-Flurbiprofen Strefen |

Origin of Product |

United States |

Pharmacological Actions and Molecular Mechanisms of Flurbiprofen Sodium

Cyclooxygenase Inhibition Modalities

The principal mechanism of action for Flurbiprofen (B1673479) sodium involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. patsnap.com Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever. patsnap.comnih.gov

Selective and Non-Selective Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Isoenzyme Interactions

Flurbiprofen sodium is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes. ncats.io COX-1 is constitutively expressed in most tissues and plays a role in protective functions, such as maintaining gastric mucosa and renal blood flow. patsnap.com Conversely, COX-2 is an inducible enzyme, primarily expressed during inflammatory responses. patsnap.com

The inhibition of COX-2 by Flurbiprofen sodium is a key contributor to its anti-inflammatory and analgesic effects. patsnap.com However, its non-selective nature, leading to the inhibition of COX-1, can be associated with certain side effects. Structurally, the active sites of COX-1 and COX-2 are very similar, with a key difference being the substitution of isoleucine-523 in COX-1 with valine in COX-2. acs.orgoup.com This substitution results in a larger active site in COX-2. oup.com Flurbiprofen binds within the hydrophobic channel of both enzymes, preventing the substrate from accessing the active site. oup.com The interaction involves the formation of hydrogen bonds between the carboxylate group of flurbiprofen and amino acid residues Arg 120 and Tyr 355 in both COX-1 and COX-2. researchgate.net

Table 1: Flurbiprofen Interaction with COX Isoenzymes

| Isoenzyme | Selectivity | Key Interacting Residues | Consequence of Inhibition |

|---|---|---|---|

| COX-1 | Non-selective | Arg 120, Tyr 355 researchgate.net | Inhibition of protective prostaglandin (B15479496) synthesis patsnap.com |

| COX-2 | Non-selective | Arg 120, Tyr 355 researchgate.net | Reduction of inflammatory prostaglandin synthesis patsnap.com |

Prostaglandin Biosynthesis Pathway Modulation and Downstream Effects

By inhibiting COX enzymes, Flurbiprofen sodium effectively blocks the conversion of arachidonic acid into prostaglandin G2 (PGG2) and subsequently prostaglandin H2 (PGH2). ncats.io This action curtails the production of various downstream prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. patsnap.com The reduction in prostaglandin levels at the site of tissue injury or inflammation leads to the alleviation of these symptoms. patsnap.com

The prostaglandin biosynthesis pathway is a critical target for anti-inflammatory drugs. nih.gov The inhibition of this pathway by Flurbiprofen sodium results in a broad spectrum of effects, including reduced vasodilation, decreased vascular permeability, and diminished sensitization of nociceptive nerve endings, all of which contribute to its therapeutic efficacy. The interaction between the nitric oxide (NO) and COX pathways is also noteworthy, as NO can modulate prostaglandin biosynthesis. nih.gov

Non-Cyclooxygenase Dependent Mechanisms

Beyond its well-established role as a COX inhibitor, Flurbiprofen sodium exhibits pharmacological effects through mechanisms independent of cyclooxygenase.

Platelet Aggregation Regulatory Pathways

Flurbiprofen has been shown to inhibit platelet aggregation. patsnap.comnih.gov This effect is partly due to the inhibition of thromboxane (B8750289) A2 (TxA2) synthesis, a product of the COX-1 pathway in platelets that promotes aggregation. nih.govpharmgkb.org However, research also indicates that Flurbiprofen can inhibit the lipoxygenase pathway of arachidonic acid metabolism in platelets, which is more sensitive to inhibition by Flurbiprofen than the cyclo-oxygenase pathway. nih.gov This differential effect on arachidonic acid metabolism contributes to its influence on platelet function. nih.gov

Table 2: Effect of Flurbiprofen on Platelet Aggregation Pathways

| Pathway | Target | Effect of Flurbiprofen | Reference |

|---|---|---|---|

| Cyclooxygenase | Thromboxane A2 (TxA2) synthesis | Inhibition | nih.gov |

| Lipoxygenase | 12-hydroxy-eicosatetraenoic acid (12-HETE) production | Inhibition | nih.gov |

Neuronal Pathway Modulation in Pain Transmission

Flurbiprofen sodium can modulate neuronal pathways involved in pain transmission. patsnap.com This includes the modulation of ion channel activity and neurotransmitter release. patsnap.com The transmission of pain signals involves the activation of primary afferent neurons and the subsequent relay of these signals to the central nervous system. dovepress.com Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in neurons and are key targets for analgesic drugs. frontiersin.orgnih.gov Some NSAIDs, including flurbiprofen, have been shown to inhibit acid-sensing ion channels (ASICs), which are involved in pain transduction. nih.gov Furthermore, the R-enantiomer of flurbiprofen, which is inactive against COX enzymes, has been found to reduce glutamate (B1630785) release in the dorsal horn of the spinal cord, a key process in the transmission of pain signals. nih.govresearchgate.net

Endocannabinoid System Regulation and Neuropathic Pain Attenuation

Recent studies have highlighted the role of the endocannabinoid system in the analgesic effects of flurbiprofen, particularly its R-enantiomer (R-flurbiprofen), in the context of neuropathic pain. nih.govresearchgate.net Neuropathic pain is often associated with a disturbance in the balance of endocannabinoids. nih.gov R-flurbiprofen has been shown to restore this balance by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of anandamide, an endocannabinoid. nih.govresearchgate.net This leads to an increase in endocannabinoid levels, which in turn reduces neuronal excitability and inflammation. nih.govcambridge.org This mechanism is distinct from direct activation of cannabinoid receptors and does not produce the central side effects associated with cannabinoid agonists. nih.govresearchgate.net The antinociceptive effects of R-flurbiprofen in neuropathic pain models are abolished by the combined inhibition of CB1 and CB2 cannabinoid receptors. nih.govresearchgate.net

Neurotrophin Receptor p75(NTR) Induction in Cancer Cells

Flurbiprofen, particularly its non-COX-inhibiting R-enantiomer (R-flurbiprofen), has been shown to exert anticancer effects through the induction of the p75 neurotrophin receptor (p75NTR). acs.orgnih.gov This receptor is a member of the tumor necrosis factor (TNF) receptor superfamily and functions as a tumor suppressor, with its expression often diminishing as cancers like prostate and gastric cancer progress. nih.govresearchgate.netnih.gov

Research indicates that treatment with R-flurbiprofen increases the expression levels of p75NTR in various cancer cell lines, including those of gastric and prostate cancer. acs.orgnih.gov This induction is not random but is mediated through the specific activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. acs.orgnih.govmdpi.com The activation of this pathway by R-flurbiprofen leads to a cascade of events culminating in the upregulation of p75NTR. nih.govnih.gov

The consequences of p75NTR induction are significant for cancer cells. Increased p75NTR expression is linked to several anti-tumor outcomes:

Reduced Cell Proliferation and Survival: By inducing this tumor suppressor, R-flurbiprofen leads to decreased cancer cell survival and proliferation. acs.orgnih.govaacrjournals.org

Induction of Apoptosis: The p75NTR receptor can induce apoptosis (programmed cell death) in a ligand-independent manner, and its upregulation by R-flurbiprofen enhances this effect. nih.govaacrjournals.org This involves changes in the levels of key apoptotic proteins such as caspase-3 and Bcl-2. acs.orgnih.gov

Inhibition of Metastasis: R-flurbiprofen has been observed to prevent the metastatic characteristics of cancer cells in vitro. acs.orgnih.gov This is partly achieved by inhibiting cell migration, a process shown to be mediated by p75NTR. mdpi.comnih.gov

Reversal of Multidrug Resistance: In gastric cancer cells, R-flurbiprofen treatment has been found to increase the sensitivity of resistant cells to chemotherapeutic agents, an effect linked to p75NTR induction. acs.orgnih.gov

The induction of p75NTR by R-flurbiprofen also influences the expression of other downstream genes. For example, NSAID-activated gene-1 (Nag-1), a member of the TGF-β superfamily with antitumorigenic properties, is induced following p75NTR upregulation. nih.govnih.govaacrjournals.org This demonstrates a complex signaling cascade initiated by the drug, leading to a multi-faceted anti-cancer effect independent of COX inhibition. nih.govaacrjournals.org

| Cancer Type | Cell Lines Studied | Key Findings | Signaling Pathway | Reference |

|---|---|---|---|---|

| Gastric Cancer | SGC7901, MKN45 | Reduced proliferation, metastasis, and multidrug resistance; induced apoptosis. | p38 MAPK | acs.orgnih.govnih.gov |

| Prostate Cancer | PC-3, DU-145, LNCaP | Induced p75NTR expression, decreased cell survival, and inhibited cell migration. | p38 MAPK | nih.govmdpi.comaacrjournals.org |

Transient Receptor Potential Vanilloid 1 (TRPV1) Targeting by Novel Derivatives

Recent research has focused on synthesizing novel derivatives of flurbiprofen that target the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govresearchgate.net TRPV1 is a non-selective cation channel involved in pain signaling and has emerged as a potential therapeutic target in oncology. nih.govresearchgate.net

One such novel derivative is the flurbiprofen organoselenium compound, RY-1-92. nih.govresearchgate.net Studies have demonstrated its anti-cancer activity in non-small cell lung cancer (NSCLC) cells. nih.gov The mechanism of RY-1-92 involves the significant inhibition of NSCLC cell viability, colony formation, and migration. nih.gov Further investigation revealed that RY-1-92 induces G2/M cell cycle arrest and apoptosis. nih.govresearchgate.net The molecular basis for these effects is the compound's ability to act as a potential antagonist or down-regulator of TRPV1. nih.gov Treatment with RY-1-92 led to the downregulation of TRPV1 and its associated downstream signaling pathways, including p-AKT and MAPK, in A549 and NCI-H460 lung cancer cells. nih.govresearchgate.net

Another class of derivatives includes flurbiprofen-serotonin conjugates. Specifically, the derivative ibuprofen-5-HT has been shown to possess inhibitory activity toward the TRPV1 channel, in addition to FAAH and COX enzymes. researchgate.net The development of such multi-target compounds represents a strategy for creating agents with unique pharmacological profiles. unisi.ittandfonline.com The design of these derivatives aims to combine the properties of flurbiprofen with other pharmacologically active moieties to engage targets like TRPV1, which are implicated in both pain and cancer pathways. researchgate.netnih.gov

| Derivative Name | Chemical Class | Targeted Cancer | Mechanism of Action on TRPV1 | Reference |

|---|---|---|---|---|

| RY-1-92 | Organoselenium Compound | Non-Small Cell Lung Cancer (NSCLC) | Downregulates TRPV1 and its downstream signaling pathways (p-AKT, MAPK). | nih.govresearchgate.net |

| Flurbiprofen-5-HT | NSAID-Serotonin Conjugate | Not specified in provided abstracts | Exhibits inhibitory activity toward the TRPV1 channel. | researchgate.net |

Pharmacokinetic and Pharmacodynamic Research on Flurbiprofen Sodium

Absorption Kinetics and Bioavailability Studies

The absorption of flurbiprofen (B1673479) sodium is a critical determinant of its therapeutic action, with various routes of administration leading to distinct kinetic profiles and systemic availability.

Oral Absorption Characteristics and Systemic Bioavailability Assessment

Research into solid self-nanoemulsifying drug delivery systems (SNEDDS) has demonstrated a significant enhancement in the oral bioavailability of flurbiprofen. One study reported a 1.9-fold increase in systemic exposure (AUC) and a 2.3-fold higher maximum plasma concentration (Cmax) with an optimized SNEDDS formulation compared to a suspension of raw flurbiprofen. mdpi.com

Table 1: Oral Pharmacokinetic Parameters of Flurbiprofen Formulations

| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability |

|---|---|---|---|---|

| Flurbiprofen Suspension | Value not specified | 3.8 | Value not specified | Baseline |

| Optimized SSP (F2) | Value not specified | 1.0 | Value not specified | 193% |

Data sourced from a study on solid self-nanoemulsifying preconcentrate (SSP) formulations. mdpi.com Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Ocular Absorption Pathways and Aqueous Humor Permeation

Topical ophthalmic application of flurbiprofen sodium is utilized to manage ocular inflammation and inhibit intraoperative miosis. drugs.comnih.gov The drug is absorbed through the aqueous humor, though the full extent of systemic absorption from this route is not completely understood. drugs.com Prostaglandins (B1171923), which are inhibited by flurbiprofen, are known to disrupt the blood-aqueous humor barrier. bausch.comnih.gov

The cornea represents the primary pathway for the absorption of topically applied ophthalmic drugs. mdpi.com Studies have shown that the permeability of flurbiprofen across the cornea is influenced by the pH of the formulation, with higher permeation observed at a lower pH. nih.gov The use of penetration enhancers, such as benzalkonium chloride, can also increase corneal permeation by forming a more lipid-soluble ion-pair with the anionic flurbiprofen. nih.gov Research on novel delivery systems, like chitosan-coated deformable liposomes, has shown to significantly enhance transcorneal penetration and prolong pre-corneal retention time. Furthermore, a study on a specific formulation, S-FBTMA, demonstrated elevated Cmax and AUC values in the aqueous humor and iris compared to other formulations. nih.gov

Table 2: Ocular Pharmacokinetic Parameters of Flurbiprofen Formulations in Rabbits

| Formulation | Cmax in Aqueous Humor (ng/mL) | AUC in Aqueous Humor (ng·h/mL) |

|---|---|---|

| S-FBTMA 0.036% | Value not specified | Increased by 43.69%* |

| Ocufen® | Value not specified | Baseline |

*Compared to Ocufen®. researchgate.net Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Transmucosal and Topical Drug Permeation Dynamics

Flurbiprofen can be administered via transmucosal and topical routes to achieve localized therapeutic effects while minimizing systemic exposure. nih.gov For instance, buccal absorption of flurbiprofen from a solution held in the mouth has been studied, demonstrating first-order absorption kinetics. nih.gov The mean absorption rate constant (ka) for buccal administration was found to be significantly different from that of oral administration. nih.gov

Nasal administration is another transmucosal route being explored, particularly for direct nose-to-brain delivery. unife.itnih.gov Studies in rats using flurbiprofen sodium as spray-dried microparticles or soft pellets showed rapid absorption, with absolute bioavailabilities of 33% and 58%, respectively. unife.it

Topical application of flurbiprofen gels has also been investigated. The permeation of flurbiprofen across the skin is a key factor for its efficacy in treating localized inflammation. ulisboa.ptbioline.org.br The use of permeation enhancers like propylene (B89431) glycol and polyethylene (B3416737) glycol has been shown to be effective. bioline.org.br Research on nanocomposite gels has demonstrated their suitability for topical delivery, with permeation varying depending on the skin type (human, porcine, bovine). mdpi.com The formation of an amorphous complex with lidocaine (B1675312) has also been shown to significantly enhance the skin permeation flux of flurbiprofen. nih.gov

Comparative Bioequivalence Research Methodologies for Formulations

Bioequivalence studies are essential to compare a generic formulation to a branded reference product, ensuring they are therapeutically interchangeable. researchgate.net These studies are typically conducted as open-label, randomized, two-period crossover designs with a washout period between administrations. nih.gov Key pharmacokinetic parameters such as Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞) are analyzed. nih.govmdpi.com

For bioequivalence to be established, the 90% confidence intervals for the ratio of the test to reference product's Cmax and AUC values must fall within the acceptance range of 80.00% to 125.00%. nih.govclinicaltrials.gov These studies have been conducted for various flurbiprofen formulations, including tablets and multi-layer tablets combined with other drugs like famotidine. nih.govclinicaltrials.gov For locally acting formulations like sprays and lozenges, where systemic exposure is low, alternative in vitro methods using human cadaveric pharynx mucosal tissue have been employed to assess bioequivalence. nih.govresearchgate.net

Local Tissue Concentration and Systemic Exposure Correlations

A key advantage of local drug delivery is the ability to achieve high concentrations at the target tissue while keeping systemic exposure low, thereby reducing the risk of systemic side effects. nih.gov Studies have demonstrated that topical application of flurbiprofen can result in significantly higher concentrations in underlying tissues like fat, tendon, muscle, and periosteal tissues compared to oral administration. nih.gov For instance, in vitro studies with flurbiprofen lozenges and sprays have shown that the drug penetrates all layers of the human pharynx mucosal tissue. nih.govresearchgate.net

Research using iontophoresis for topical delivery to the rat plantar heel has shown that the resulting flurbiprofen concentrations in the muscle were sufficient to elicit a pharmacodynamic response, even though the systemic exposure was much lower than that observed with oral administration. mdpi.com This highlights that the local tissue concentration, rather than systemic blood levels, is often the primary driver of efficacy for locally applied flurbiprofen. nih.govscielo.br

Distribution Dynamics in Biological Systems

Once absorbed, flurbiprofen is extensively distributed throughout the body. The apparent volume of distribution is approximately 0.12 L/kg. fda.gov A significant characteristic of flurbiprofen is its high degree of binding to plasma proteins, exceeding 99%, primarily to albumin. researchgate.netfda.govdrugs.com This binding is relatively constant at typical therapeutic plasma concentrations. fda.gov Flurbiprofen is poorly excreted into human milk. fda.gov The distribution into human ocular tissues and fluids has not been fully characterized. drugs.com

Plasma Protein Binding Affinity and Albumin Interactions

Upon entering the bloodstream, flurbiprofen is extensively bound to plasma proteins, with over 99% of the drug being bound in most cases. hres.canih.gov The primary binding protein is human serum albumin (HSA). hres.cadrugbank.com This high degree of protein binding is a critical determinant of the drug's distribution and elimination, as only the unbound or "free" fraction of the drug is pharmacologically active and available to exert its effects or be metabolized.

The interaction between flurbiprofen and albumin is a dynamic process. Studies using techniques like ultracentrifugation and fluorimetry have been employed to quantify this binding. nih.govdrugbank.com Research has shown that the binding can be described by a one-site binding model within the therapeutic concentration range. nih.govscispace.com However, the association constant can vary depending on the concentration of albumin itself. nih.govscispace.com For instance, one study reported an association constant of 3.04 x 10(6) M-1 at an albumin concentration of 2 g/100 ml, which decreased to 1.19 x 10(6) M-1 at a 4 g/100 ml concentration. nih.govscispace.com Another study using ultrafiltration determined association constants (Ka) for the R- and S-enantiomers to be 3.39 x 10(6) M-1 and 7.31 x 10(6) M-1, respectively, highlighting a stereoselective binding preference for the S-enantiomer. nih.gov

Table 1: Flurbiprofen Binding to Human Serum Albumin

| Parameter | Value | Reference |

|---|---|---|

| Protein Binding | > 99% | hres.cawikipedia.org |

| Primary Binding Protein | Albumin | hres.cadrugbank.com |

| Association Constant (Ka) at 2 g/100 ml albumin | 3.04 x 10(6) M-1 | nih.govscispace.com |

| Association Constant (Ka) at 4 g/100 ml albumin | 1.19 x 10(6) M-1 | nih.govscispace.com |

| Association Constant (Ka) for R-flurbiprofen | 3.39 x 10(6) M-1 | nih.gov |

| Association Constant (Ka) for S-flurbiprofen | 7.31 x 10(6) M-1 | nih.gov |

Tissue-Specific Distribution Profiles Including Ocular and Brain Compartments

The distribution of flurbiprofen sodium extends beyond the bloodstream to various tissues. Following oral administration, the apparent volume of distribution (Vz/F) for both the R- and S-enantiomers is approximately 0.12 L/Kg. fda.gov

Ocular Distribution: Topical application of flurbiprofen sodium ophthalmic solutions is utilized to manage intraoperative miosis during eye surgery. bausch.com Studies in animals have shown that prostaglandins, whose synthesis is inhibited by flurbiprofen, are mediators of intraocular inflammation and can disrupt the blood-aqueous humor barrier. bausch.com Flurbiprofen's ability to penetrate ocular tissues allows it to exert its anti-inflammatory effects locally. nih.gov Research has focused on enhancing its corneal permeability to improve bioavailability within the eye. nih.gov Emulsion formulations have been shown to achieve higher concentrations of the drug in the aqueous humor compared to standard eye drops. mdpi.com

Brain Distribution: The potential for nose-to-brain delivery of flurbiprofen is an area of active research, particularly for neuroinflammatory conditions like Alzheimer's disease. researchgate.net This route bypasses the blood-brain barrier, a significant obstacle for many drugs. Studies are exploring the use of nasal powders containing flurbiprofen sodium to facilitate direct transport to the central nervous system. researchgate.net

Placental and Lactational Transfer Investigations

The use of medications during pregnancy and lactation requires careful consideration of their potential to transfer to the fetus or infant.

Placental Transfer: Animal studies have indicated that flurbiprofen can be embryocidal and affect fetal development at high oral doses. bausch.com While there are no adequate and well-controlled studies in pregnant women, the FDA has issued warnings about the use of NSAIDs, including flurbiprofen, during the second half of pregnancy due to the risk of kidney problems in the unborn baby. wikipedia.orguiowa.edu It is generally advised that ophthalmic medications are unlikely to cross the placenta in significant amounts. uiowa.edu

Lactational Transfer: Flurbiprofen is poorly excreted into human milk. drugbank.comarlakbiotech.com One study involving post-partum women who received multiple doses of flurbiprofen found that in the majority of participants, the concentration in breast milk was very low (less than 0.050 micrograms/ml). nih.gov Based on the low levels found in milk, some sources consider flurbiprofen compatible with breastfeeding. aap.org

Biotransformation and Metabolic Pathways

Flurbiprofen undergoes extensive metabolism in the body, primarily in the liver, before it is eliminated. This biotransformation process involves a series of enzymatic reactions that convert the drug into more water-soluble compounds that can be easily excreted.

Hepatic Metabolism and Cytochrome P450 Enzyme System Involvement (e.g., CYP2C9)

The liver is the principal site of flurbiprofen metabolism. wikipedia.orgarlakbiotech.com The cytochrome P450 (CYP) enzyme system, specifically the CYP2C9 isozyme, plays a crucial role in this process. fda.govarlakbiotech.com CYP2C9 is responsible for the metabolism of many NSAIDs. scielo.brplos.org The primary metabolic reaction is the hydroxylation of flurbiprofen to form its major metabolite, 4'-hydroxy-flurbiprofen. fda.govarlakbiotech.com Other identified metabolites include 3',4'-dihydroxy-flurbiprofen and 3'-hydroxy-4'-methoxy-flurbiprofen. fda.gov These metabolites, particularly 4'-hydroxy-flurbiprofen, have shown little to no anti-inflammatory activity in animal models. arlakbiotech.comfda.gov In vitro studies have also demonstrated that the UGT2B7 enzyme is primarily responsible for the glucuronidation of both flurbiprofen enantiomers and 4'-hydroxy-flurbiprofen. fda.gov

Stereoselective Metabolism and Enantiomeric Stability in vivo

Flurbiprofen is a chiral compound and exists as a racemic mixture of two enantiomers: (R)-flurbiprofen and (S)-flurbiprofen. fda.gov The (S)-enantiomer is primarily responsible for the anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The disposition of these enantiomers in the body exhibits stereoselectivity. nih.govnih.gov

Studies have shown that the clearance of R-flurbiprofen is greater than that of S-flurbiprofen. nih.gov This difference is reflected in the area under the curve (AUC) and half-life values, which are lower for the R-enantiomer. nih.govnih.gov There is also significant stereoselectivity in the formation of metabolites, with a preference for the R-enantiomer in the formation of both acylglucuronide and 4'-hydroxyflurbiprofen (B17815). nih.gov Unlike some other profens like ibuprofen (B1674241), the metabolic chiral inversion of (R)-flurbiprofen to the more active (S)-form is minimal in humans. fda.govresearchgate.net

Elimination Kinetics and Excretion Routes

Following metabolism, flurbiprofen and its metabolites are eliminated from the body. The kidneys are the primary route of excretion.

Excretion of flurbiprofen is nearly complete within 24 hours of the last dose. hres.ca The majority of the dose, approximately 70%, is eliminated in the urine as the parent drug and its metabolites. fda.govnih.gov Less than 3% of flurbiprofen is excreted unchanged in the urine. fda.govnih.gov The main metabolites found in urine are hydroxylated compounds and their conjugates. hres.ca

The elimination half-life of flurbiprofen is approximately 5.7 hours. hres.ca However, there are slight differences between the enantiomers, with the mean terminal disposition half-lives for R- and S-flurbiprofen being about 4.7 and 5.7 hours, respectively. arlakbiotech.comnih.gov

Table 2: Elimination Kinetics of Flurbiprofen Enantiomers

| Parameter | R-Flurbiprofen | S-Flurbiprofen | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | ~4.7 hours | ~5.7 hours | arlakbiotech.comnih.gov |

| Clearance | 20.42 ± 4.71 ml min-1 | 16.12 ± 3.60 ml min-1 | nih.govnih.gov |

Stereochemical Aspects and Enantiomeric Research of Flurbiprofen

Differential Pharmacological Activities of S- and R-Enantiomers

The pharmacological effects of flurbiprofen (B1673479) are not equally distributed between its two enantiomers. The primary anti-inflammatory action is overwhelmingly attributed to the (S)-enantiomer through its potent inhibition of cyclooxygenase (COX) enzymes. scirp.orgdrugbank.com

(S)-Flurbiprofen is a powerful inhibitor of both COX-1 and COX-2, the enzymes responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. scirp.orgdrugbank.com Some studies indicate that the (S)-enantiomer's inhibitory effect on COX activity is up to 1000 times more potent than that of the (R)-enantiomer. scirp.org

Conversely, the (R)-enantiomer was initially considered the "inactive" isomer because it is a very weak COX inhibitor. researchgate.netembopress.org However, subsequent research has revealed that (R)-flurbiprofen possesses its own distinct pharmacological profile, independent of significant COX inhibition. researchgate.netnih.gov Studies have shown it has antinociceptive (pain-relieving) effects that may be mediated through a central mechanism of action, as opposed to the peripheral action of (S)-flurbiprofen. nih.gov Furthermore, research has explored the potential of (R)-flurbiprofen in other therapeutic areas, including its ability to selectively lower levels of amyloid-β 42 (Aβ42), a peptide associated with Alzheimer's disease, by targeting the γ-secretase enzyme. jci.orgnih.gov Other reported mechanisms for (R)-flurbiprofen include the inhibition of transcription factors like NF-κB and AP-1, and the modulation of the endocannabinoid system. embopress.orgresearchgate.netscience.gov

Table 1: Comparison of Pharmacological Activities of Flurbiprofen Enantiomers

| Feature | (S)-(+)-Flurbiprofen | (R)-(-)-Flurbiprofen |

|---|---|---|

| Primary Mechanism | Potent inhibition of COX-1 and COX-2 enzymes. scirp.orgdrugbank.com | Very weak inhibition of COX enzymes. embopress.orgmdpi.com |

| Anti-inflammatory Effect | Strong, due to inhibition of prostaglandin (B15479496) synthesis. drugbank.com | Weak to negligible. nih.gov |

| Analgesic Effect | Possesses analgesic activity, largely through peripheral action. nih.govnih.gov | Possesses analgesic activity, likely through central mechanisms. nih.gov |

| Other Investigated Activities | Primary activity is COX-inhibition. | Modulates γ-secretase to lower Aβ42 levels. jci.orgnih.gov Modulates the endocannabinoid system. embopress.orgscience.gov Inhibits transcription factors (NF-κB, AP-1). researchgate.net |

Enantioselective Synthesis and Analytical Separation Methodologies

The distinct biological roles of the flurbiprofen enantiomers necessitate methods for their synthesis and separation as pure, single isomers.

Enantioselective Synthesis: Producing a single enantiomer, known as asymmetric or enantioselective synthesis, is a key focus of organic chemistry. Several strategies have been developed for flurbiprofen:

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral flurbiprofen precursor. The auxiliary guides the chemical reactions to produce the desired enantiomer, after which it is removed. researchgate.net

Asymmetric Hydrogenation: This technique uses a chiral catalyst, often a transition metal complex with a chiral ligand like BINAP, to add hydrogen to a prochiral molecule, creating the chiral center with a high preference for one enantiomer. sciengine.com

Enzymatic Decarboxylation: Biocatalytic methods, such as using the enzyme arylmalonate decarboxylase, can achieve highly enantioselective synthesis by converting a prochiral arylmalonate substrate into the desired flurbiprofen enantiomer with high purity. researchgate.net

Asymmetric Coupling and Carbonylation: Advanced methods involve palladium-catalyzed reactions, such as the asymmetric coupling of a vinyl arene followed by methoxycarbonylation, to build the chiral molecule in a controlled manner. core.ac.uknih.gov

Analytical Separation Methodologies: To analyze the enantiomeric composition of flurbiprofen, particularly in biological samples, chiral separation techniques are essential.

High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate as they pass through the chromatography column. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Chiralcel OJ, Chiralpak AD) or amylose (B160209) (e.g., AmyCoat RP), are frequently used for this purpose. mdpi.comgoogle.comresearchgate.netdrexel.edu

Gas Chromatography (GC): GC can also be used for enantiomeric separation, though it often requires the flurbiprofen to be chemically modified (derivatized) to make it more volatile. scielo.br

Capillary Electrophoresis (CE): This technique separates enantiomers in a capillary tube based on their differential migration in an electric field, often with the aid of a chiral selector (like a modified cyclodextrin) added to the buffer. mdpi.comnih.gov

Table 2: Summary of Synthesis and Separation Methodologies

| Category | Method | Description |

|---|---|---|

| Enantioselective Synthesis | Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. researchgate.net |

| Asymmetric Hydrogenation | A chiral catalyst guides the addition of hydrogen to create a specific enantiomer. sciengine.com | |

| Enzymatic Methods | Enzymes like arylmalonate decarboxylase catalyze the formation of a single enantiomer. researchgate.net | |

| Analytical Separation | Chiral HPLC | Separates enantiomers based on differential interaction with a chiral stationary phase. researchgate.netmdpi.com |

| Chiral GC | Separates volatile derivatives of enantiomers on a chiral column. scielo.br |

Research on Enantiomeric Inversion and its Biological Implications

A significant feature of flurbiprofen's pharmacology is the metabolic, unidirectional chiral inversion of the (R)-enantiomer to the active (S)-enantiomer in vivo. researchgate.netviamedica.pl This process is common to many profen NSAIDs.

The mechanism of this inversion involves a three-step enzymatic pathway. conicet.gov.arwikipedia.orgresearchgate.net First, the (R)-enantiomer is stereoselectively activated by forming a thioester with coenzyme A (CoA), a reaction requiring ATP. wikipedia.orgnih.gov Second, an enzyme called an epimerase (or racemase) converts the (R)-flurbiprofen-CoA thioester into the (S)-flurbiprofen-CoA thioester. researchgate.netwikipedia.org Finally, the thioester is hydrolyzed, releasing the pharmacologically active (S)-flurbiprofen. researchgate.netresearchgate.net The (S)-enantiomer does not typically undergo the reverse conversion to the (R)-form. nih.gov

Advanced Therapeutic Applications and Translational Research

Anti-Inflammatory and Analgesic Efficacy Research

Flurbiprofen's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.comdrugbank.com This inhibition curtails the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.comdrugbank.com

Mechanisms in Musculoskeletal and Joint Disorders

In musculoskeletal and joint disorders such as rheumatoid arthritis and osteoarthritis, the anti-inflammatory effects of flurbiprofen (B1673479) are paramount. withpower.com By inhibiting COX enzymes, flurbiprofen reduces the production of prostaglandins at the site of inflammation in the joints. patsnap.comwithpower.com This leads to decreased swelling, and pain, and improved mobility for patients. withpower.com Flurbiprofen is approved for the symptomatic treatment of these conditions. drugbank.comwithpower.comwjpmr.com

Pathophysiological Insights in Postoperative Pain Management

Flurbiprofen has demonstrated significant efficacy in managing acute postoperative pain. nih.govresearchgate.net Following surgical trauma, the release of inflammatory mediators, including prostaglandins, contributes to peripheral and central sensitization, leading to heightened pain perception. dovepress.com Intravenous flurbiprofen axetil, a prodrug of flurbiprofen, has been shown to accumulate at the surgical site, where it is hydrolyzed to active flurbiprofen. nih.gov This localized action helps to reduce the inflammatory response and control pain. dovepress.comnih.gov

Clinical studies have shown that flurbiprofen can effectively reduce postoperative pain intensity. nih.govnih.gov For instance, a systematic review found that single oral doses of 50 mg and 100 mg of flurbiprofen provided at least 50% pain relief in a significant percentage of patients with moderate to severe postoperative pain. nih.gov Furthermore, its use has been associated with a reduction in the need for rescue medication, indicating a duration of action that can exceed six hours. nih.govresearchgate.net Research also suggests that systemic flurbiprofen can attenuate the postoperative inflammatory response by reducing levels of inflammatory markers like IL-6 and CRP. nih.gov

Endocannabinoid-Mediated Mechanisms in Neuropathic Pain

Recent research has uncovered a novel mechanism of action for the R-enantiomer of flurbiprofen in the context of neuropathic pain, which is distinct from its COX-inhibiting properties. nih.govresearchgate.netnih.gov R-flurbiprofen, which is largely inactive against COX enzymes, has been shown to alleviate neuropathic pain by modulating the endocannabinoid system. nih.govresearchgate.netnih.gov

Following nerve injury, there is a disturbance in the balance of endocannabinoids, such as anandamide. nih.gov This imbalance is partly due to changes in the activity of enzymes responsible for their synthesis and degradation, namely NAPE-phospholipase D (NAPE-PLD) and fatty acid amide hydrolase (FAAH). nih.govresearchgate.net R-flurbiprofen has been found to inhibit FAAH activity and normalize the expression of NAPE-PLD. nih.govresearchgate.net This action restores the levels of endocannabinoids, which in turn leads to several beneficial effects:

Reduction of Glutamate (B1630785) Release: Increased endocannabinoid levels lead to the activation of presynaptic cannabinoid CB1 receptors in the spinal cord, which inhibits the excessive release of the excitatory neurotransmitter glutamate. nih.govnih.gov

Anti-inflammatory Effects: The restored endocannabinoid balance increases the activity of the anti-inflammatory transcription factor PPAR-gamma and attenuates the activation of microglia, which are immune cells in the central nervous system implicated in neuropathic pain. nih.govcambridge.org

These analgesic effects mediated by the endocannabinoid system are significant as they are achieved without the typical central side effects associated with direct CB1 receptor agonists. nih.govresearchgate.netnih.gov The antinociceptive effects of R-flurbiprofen are diminished when CB1 and CB2 receptors are blocked, confirming the involvement of the cannabinoid system. nih.govresearchgate.net

Below is a data table summarizing the effects of R-flurbiprofen in a neuropathic pain model:

| Treatment Group | Mechanical Hyperalgesia | Cold Allodynia | Cold Hyperalgesia |

| Vehicle | Baseline | Baseline | Baseline |

| R-flurbiprofen (4.5 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| R-flurbiprofen (9 mg/kg) | Significantly Reduced | Significantly Reduced | Not Significantly Different |

| S-flurbiprofen | No Significant Effect | No Significant Effect | No Significant Effect |

| Gabapentin | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Data adapted from a study on rodent models of neuropathic pain. plos.org |

Mechanisms of Action in Dysmenorrhea

Primary dysmenorrhea is characterized by painful uterine contractions, which are largely driven by an overproduction of prostaglandins in the endometrium. nih.gov Flurbiprofen has been shown to be effective in treating primary dysmenorrhea by directly targeting this underlying mechanism. nih.gov

A clinical study demonstrated that oral administration of flurbiprofen significantly suppressed uterine hyperactivity in women with primary dysmenorrhea. nih.gov This was evidenced by a reduction in resting pressure, active pressure, and the frequency of uterine contractions. nih.gov The reduction in uterine activity was directly correlated with a significant decrease in pain intensity. nih.gov

Ophthalmic Therapeutic Research

Flurbiprofen sodium is also formulated as an ophthalmic solution for specific uses in eye surgery. nih.govmagnuspharma.com.np

Inhibition Mechanisms of Intraoperative Miosis

During ocular surgery, particularly cataract surgery, trauma to the eye can trigger the release of prostaglandins. nih.govmagnuspharma.com.npglobalrph.com These prostaglandins can cause constriction of the iris sphincter, a phenomenon known as intraoperative miosis, which can complicate the surgical procedure. nih.govmagnuspharma.com.np

Flurbiprofen sodium ophthalmic solution is indicated for the inhibition of this intraoperative miosis. nih.govglobalrph.comdrugs.com When applied topically to the eye before surgery, flurbiprofen inhibits the cyclooxygenase enzyme within the ocular tissues. nih.govmagnuspharma.com.np This action prevents the synthesis of prostaglandins that would otherwise cause the iris sphincter to constrict. nih.govmagnuspharma.com.npglobalrph.com It is important to note that flurbiprofen achieves this without affecting cholinergic mechanisms, meaning it does not interfere with the action of mydriatic agents used to dilate the pupil. magnuspharma.com.np Clinical studies have confirmed the efficacy of flurbiprofen ophthalmic solution in inhibiting miosis induced during cataract surgery. nih.govglobalrph.com

Below is a data table summarizing the key ophthalmic application of flurbiprofen sodium:

| Therapeutic Application | Mechanism of Action |

| Inhibition of Intraoperative Miosis | Inhibition of prostaglandin (B15479496) synthesis in ocular tissues, preventing constriction of the iris sphincter. |

Resolution of Postoperative Ocular Inflammation

Flurbiprofen sodium has demonstrated efficacy in managing postoperative ocular inflammation. drugs.comnv.gov Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the biosynthesis of prostaglandins. bausch.compatsnap.com Prostaglandins are key mediators of intraocular inflammation, causing disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, and leukocytosis. bausch.com By inhibiting prostaglandin synthesis, flurbiprofen helps to control these inflammatory processes. drugs.combausch.com

Clinical studies have shown that topical application of flurbiprofen sodium ophthalmic solution can effectively reduce the signs of postoperative inflammation following procedures such as cataract extraction and argon laser trabeculoplasty. drugs.comnv.gov It has been used to prevent and manage inflammation associated with these surgeries. drugs.com Furthermore, research indicates that flurbiprofen sodium has no significant effect on intraocular pressure. bausch.com

Mechanisms of Corneal Neovascularization Inhibition

Preliminary research in animal models has suggested that flurbiprofen sodium may inhibit corneal neovascularization, the abnormal growth of new blood vessels into the cornea, which can be induced by chemical or thermal burns. drugs.com The anti-angiogenic effects of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like flurbiprofen are thought to be mediated through the inhibition of cyclooxygenase (COX), which in turn reduces the production of prostaglandins that can promote blood vessel formation. mdpi.com While NSAIDs are primarily used to manage the inflammatory processes that can lead to corneal neovascularization, their direct role in inhibiting new blood vessel growth is an area of ongoing investigation. mdpi.com

Research in Ocular Trauma and Inflammatory Conditions

Topical NSAIDs, including flurbiprofen sodium, are utilized for various inflammatory ocular conditions. nih.gov They are employed to manage pain and inflammation resulting from tissue injury and surgical procedures. nv.govnih.gov In cases of ocular trauma, flurbiprofen can mitigate the inflammatory response. drugs.com Studies have also explored its use in conditions like uveitis, where it helps to suppress inflammation. nih.gov The anti-inflammatory actions of flurbiprofen are attributed to its inhibition of prostaglandin synthesis, which are mediators of both intraocular and extraocular inflammation. drugs.com

Oncological and Chemopreventive Research

Recent research has illuminated the potential of flurbiprofen and its enantiomers in cancer therapy and prevention, extending beyond its anti-inflammatory properties.

Mechanisms of Tumor Growth Inhibition

Colorectal Cancer: Flurbiprofen has been shown to inhibit the proliferation of colorectal cancer cells. nih.gov This effect is linked to its ability to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis that is often overexpressed in colorectal tumors. nih.gov By inhibiting COX-2, flurbiprofen reduces the levels of inflammatory factors and suppresses tumor cell growth. nih.gov Studies using the R-enantiomer of flurbiprofen, which has low toxicity, have demonstrated its ability to reduce the incidence of nonmucinous distal colon tumors in animal models. physiology.org

Gastric Cancer: Research indicates that R-flurbiprofen can inhibit the proliferation of gastric cancer cells, even in those where COX-2 is overexpressed. nih.govacs.org This suggests that its anticancer effects may not be solely dependent on COX-2 inhibition. nih.govacs.org The mechanism appears to involve the induction of the tumor suppressor p75 neurotrophin receptor (p75NTR). nih.govacs.org

Non-Small Cell Lung Cancer (NSCLC): A novel organoselenium compound of flurbiprofen, RY-1-92, has shown significant anti-cancer activity in NSCLC cells. nih.govrsc.org This compound was found to inhibit cell viability, colony formation, and migration of NSCLC cells. nih.govrsc.org The proposed mechanism involves targeting the TRPV1 channel and its downstream MAPK signaling pathway. nih.govrsc.org Additionally, perioperative administration of flurbiprofen has been observed to attenuate the postoperative increase in PD-1 levels on circulating CD8+ T cells in lung cancer patients, suggesting a potential role in modulating the immune response. nih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

Flurbiprofen and its derivatives exert their anticancer effects by modulating key cellular pathways involved in proliferation and apoptosis (programmed cell death).

In colorectal cancer, flurbiprofen treatment leads to a significant decrease in the expression of cyclin E and CDK2, proteins that drive the cell cycle, while increasing the expression of the cell cycle inhibitor p21. nih.gov This ultimately halts cell proliferation. nih.gov Furthermore, flurbiprofen promotes apoptosis in colorectal cancer cells by altering the expression of apoptosis-related proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved-caspase-3. nih.gov

In gastric cancer, R-flurbiprofen has been shown to have pleiotropic effects, influencing levels of cell cycle factors like Cyclin D1 and CDK4, as well as apoptotic proteins such as caspase-3 and Bcl-2. nih.govacs.org

In non-small cell lung cancer, the flurbiprofen compound RY-1-92 induces G2/M cell cycle arrest and apoptosis. nih.govrsc.org This is accompanied by a decrease in the levels of cell cycle-related proteins CDK1/cyclinB1 and a significant increase in the apoptosis-related protein BAX. nih.govrsc.org

Studies on pituitary adenoma cells have also shown that R-flurbiprofen can inhibit cell proliferation in a dose-dependent manner and induce apoptosis at higher concentrations. nih.gov

Inhibition of Metastasis and Reversal of Multidrug Resistance

A significant challenge in cancer treatment is metastasis, the spread of cancer cells to other parts of the body, and the development of multidrug resistance (MDR).

Research has demonstrated that flurbiprofen can inhibit the invasion and migration of colorectal cancer cells, key processes in metastasis. nih.gov In gastric cancer models, R-flurbiprofen has been shown to prevent metastatic characteristics in vitro and reduce tumor size and metastasis in vivo. nih.govacs.org The induction of the NSAID-activated gene-1 (Nag-1) by R-flurbiprofen and ibuprofen (B1674241) has been implicated in the inhibition of prostate cancer cell migration. mdpi.comnih.gov

Furthermore, R-flurbiprofen has shown the ability to reverse multidrug resistance in gastric cancer cells, increasing their sensitivity to chemotherapeutic agents. nih.govacs.org This effect is linked to the induction of the p75NTR tumor suppressor. nih.govacs.org The mechanism may also involve the inhibition of multidrug resistance–associated protein 4 (MRP4), which acts as an outward transporter for prostaglandins, effectively trapping them inside the cancer cells. mdpi.com

Table of Research Findings on Flurbiprofen Sodium's Advanced Therapeutic Applications

| Application Area | Research Focus | Key Findings | Primary Mechanism of Action |

|---|---|---|---|

| Ocular Applications | Postoperative Inflammation | Effectively reduces inflammation following cataract and laser surgeries. drugs.comnv.gov | Inhibition of prostaglandin synthesis via COX enzyme. bausch.compatsnap.com |

| Corneal Neovascularization | Preliminary evidence of inhibiting new blood vessel growth in the cornea. drugs.com | Anti-angiogenic effects through COX inhibition. mdpi.com | |

| Ocular Trauma | Mitigates the inflammatory response in eye injuries. drugs.com | Inhibition of prostaglandin-mediated inflammation. drugs.com | |

| Oncological Research | Tumor Growth Inhibition | Inhibits proliferation of colorectal, gastric, and non-small cell lung cancer cells. nih.govnih.govacs.orgnih.govrsc.org | COX-2 inhibition, p75NTR induction, TRPV1/MAPK pathway targeting. nih.govnih.govacs.orgnih.govrsc.org |

| Cell Proliferation & Apoptosis | Modulates cell cycle proteins (Cyclin E, CDK2, p21) and apoptosis regulators (Bcl-2, Bax, Caspase-3). nih.govnih.govacs.org | Altering expression of key proteins in cell cycle and apoptosis pathways. nih.gov | |

| Metastasis & Multidrug Resistance | Inhibits cancer cell invasion and migration; reverses resistance to chemotherapy. nih.govnih.govacs.org | Induction of Nag-1 and p75NTR; inhibition of MRP4. nih.govacs.orgnih.govmdpi.com |

Table of Compound Names

| Compound Name |

|---|

| Flurbiprofen sodium |

| Prostaglandins |

| Cyclin E |

| CDK2 |

| p21 |

| Bcl-2 |

| Bax |

| Cleaved-caspase-3 |

| Cyclin D1 |

| CDK4 |

| Caspase-3 |

| RY-1-92 |

| CDK1 |

| CyclinB1 |

| BAX |

| Ibuprofen |

Radioprotective Mechanisms

Flurbiprofen has demonstrated notable radioprotective capabilities in preclinical research, primarily attributed to its potent anti-inflammatory properties. Research indicates that the administration of flurbiprofen prior to radiation exposure can mitigate some of the harmful effects of ionizing radiation, particularly on the hematopoietic system. researchgate.net The mechanisms underlying this protection are multifaceted and linked to the modulation of inflammatory responses that are typically exacerbated by radiation.

One of the primary radioprotective actions of flurbiprofen involves the stimulation of hematopoietic recovery. In animal models exposed to sublethal doses of whole-body gamma-irradiation, pretreatment with flurbiprofen resulted in a significant increase in the number of endogenous hematopoietic spleen colonies. researchgate.net Furthermore, enhanced granulopoiesis, the production of granulocytes, was observed in mice treated with the compound before irradiation. researchgate.net This suggests that flurbiprofen helps preserve hematopoietic stem and progenitor cells from radiation-induced damage, facilitating a more robust and rapid recovery of blood cell populations.

The radioprotective effects are also linked to the inhibition of prostaglandin synthesis. Radiation exposure often leads to an overproduction of prostaglandins, which can contribute to inflammation and tissue damage. As a cyclooxygenase (COX) inhibitor, flurbiprofen reduces the synthesis of these inflammatory mediators. mdpi.com In clinical settings, this mechanism has been explored to alleviate side effects of radiotherapy; for instance, flurbiprofen has been shown to delay the onset and reduce the severity of radiation-induced mucositis in patients with head and neck cancer. mdpi.com While many radioprotectors function by scavenging free radicals or inducing hypoxia, flurbiprofen's primary contribution appears to stem from its ability to control the post-irradiation inflammatory cascade, thereby preserving tissue function and promoting recovery. researchgate.netnih.gov

A study comparing flurbiprofen to its nitroderivative, flurbiprofen 4-nitroxybutylester (NO-FBP), found that both compounds, administered two hours before a 6.5 Gy dose of gamma-irradiation, significantly enhanced granulopoiesis and increased the number of hematopoietic spleen colonies in mice. researchgate.net

Table 1: Summary of Preclinical Radioprotective Effects of Flurbiprofen

| Model/System | Radiation Dose | Key Findings | Reference |

| Mice | 6.5 Gy (sublethal) | Increased number of endogenous hematopoietic spleen colonies. | researchgate.net |

| Mice | 6.5 Gy (sublethal) | Enhanced granulopoiesis compared to controls. | researchgate.net |

| Head and Neck Cancer Patients | Radiotherapy | Delayed onset and reduced severity of mucositis. | mdpi.com |

Neuroprotective and Neurodegenerative Disease Research

Flurbiprofen has been a subject of significant interest in the field of neurodegenerative diseases, particularly Alzheimer's disease. The research has focused on its ability to modulate key pathological processes, including the production of amyloid-beta peptides and the persistent neuroinflammation that characterizes these disorders.

A substantial body of evidence points to the role of flurbiprofen, especially its R-enantiomer tarenflurbil (B1684577) (Flurizan™), as a selective Aβ42-lowering agent (SALA). alzforum.org The primary mechanism is not through its traditional anti-inflammatory pathway of COX inhibition but via direct modulation of the γ-secretase enzyme complex. nih.gov

γ-secretase is responsible for the final cleavage of the amyloid precursor protein (APP), which can result in Aβ peptides of varying lengths. The 42-amino-acid form, Aβ42, is considered particularly pathogenic due to its high propensity to aggregate and form the amyloid plaques found in the brains of Alzheimer's patients. nih.gov Flurbiprofen and its enantiomers have been shown to directly target the γ-secretase complex, specifically interacting with the presenilin-1 (PS1) subunit. alzforum.org This interaction allosterically modulates the enzyme's activity, shifting the cleavage site on APP. The result is a selective decrease in the production of the highly amyloidogenic Aβ42 in favor of shorter, less toxic Aβ species, such as Aβ38. nih.gov

Table 2: Research Findings on Flurbiprofen's Aβ42 Lowering Mechanisms

| Study Type | Model System | Compound(s) | Key Findings | Reference(s) |

| In Vitro Assay | Human H4 cell line | Racemic Flurbiprofen, R-flurbiprofen, S-flurbiprofen | All forms lowered Aβ42 levels, indicating activity is independent of COX inhibition. | nih.govcapes.gov.br |

| In Vitro Assay | Broken cell γ-secretase assay | Racemic Flurbiprofen, R-flurbiprofen | Directly targeted and modulated γ-secretase activity to selectively reduce Aβ42 production. | nih.gov |

| In Vitro Assay | CHO cells overexpressing APP and PS1 | Racemic Flurbiprofen and enantiomers | Shifted APP cleavage to produce more of the shorter Aβ38 peptide and less Aβ42. | nih.gov |

| In Vivo Study | APP transgenic mice | R-flurbiprofen | Chronic administration improved cognitive performance. | alzforum.org |

Neuroinflammation is a critical component in the pathology of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. nih.govmdpi.com It is characterized by the sustained activation of microglia and astrocytes, the brain's resident immune cells, which leads to the release of pro-inflammatory mediators and subsequent neuronal damage. mdpi.comlidsen.com

Flurbiprofen, as a potent non-steroidal anti-inflammatory drug (NSAID), exerts neuroprotective effects by modulating these inflammatory pathways. Its primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.org These enzymes are responsible for the synthesis of prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. In the context of the brain, elevated prostaglandin levels contribute to the neuroinflammatory environment that drives disease progression. mdpi.com

By inhibiting COX enzymes, flurbiprofen reduces the production of these pro-inflammatory prostaglandins, thereby dampening the inflammatory response initiated by microglia and astrocytes. This action can help protect neurons from the cytotoxic environment created by chronic inflammation. mdpi.com While the R-enantiomer of flurbiprofen has minimal COX activity, the racemic mixture and the S-enantiomer are potent COX inhibitors. Research into the use of flurbiprofen for nose-to-brain delivery aims to get the anti-inflammatory agent directly to the central nervous system to slow disease progression in early-stage Alzheimer's, where neuroinflammation is a key factor. researchgate.net The modulation of these inflammatory processes is a promising therapeutic strategy to slow the progression of neurodegeneration. mdpi.com

Table 3: Inflammatory Mediators and Processes Modulated by Flurbiprofen in Neuroinflammation

| Mediator/Process | Role in Neuroinflammation | Effect of Flurbiprofen | Reference(s) |

| Cyclooxygenase (COX) Enzymes | Catalyze the synthesis of prostaglandins from arachidonic acid. | Inhibition (primarily by S-flurbiprofen and racemic mixture). | mdpi.comwikipedia.org |

| Prostaglandins | Pro-inflammatory signaling molecules that contribute to neuronal damage. | Production is decreased. | mdpi.com |

| Microglia/Astrocyte Activation | Release of pro-inflammatory cytokines and creation of a cytotoxic environment. | Activation is dampened due to reduced inflammatory signaling. | mdpi.comlidsen.com |

Drug Interaction Studies and Mechanistic Insights

Pharmacodynamic and Pharmacokinetic Interactions with Anticoagulants and Antiplatelet Agents

Flurbiprofen (B1673479) sodium exhibits clinically significant interactions with anticoagulants and antiplatelet agents, primarily through pharmacodynamic synergism which increases the risk of bleeding. nih.govnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen can cause gastrointestinal (GI) irritation and inhibit platelet function, which, when combined with the effects of anticoagulants, elevates the risk of serious GI bleeding. nih.gov

Studies and clinical observations have shown that the concurrent use of flurbiprofen and warfarin (B611796) results in a synergistic effect on bleeding. nih.govnih.gov This combination poses a higher risk of serious bleeding events compared to the use of either drug alone. nih.gov The mechanism involves the intrinsic properties of NSAIDs to prolong bleeding time and inhibit platelet aggregation, although the effect of flurbiprofen on platelet function is quantitatively less and of shorter duration than that of aspirin (B1665792). nih.gov Research has indicated that various NSAIDs can also alter the pharmacokinetics of coumarin (B35378) anticoagulants, potentially leading to an increased International Normalized Ratio (INR). nih.gov

The interaction extends to other agents that interfere with hemostasis. Serotonin release by platelets is crucial for hemostasis, and epidemiological studies have demonstrated that combining NSAIDs with Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin Norepinephrine Reuptake Inhibitors (SNRIs) can potentiate the risk of bleeding. nih.govnih.gov

A notable pharmacokinetic interaction occurs with aspirin. Concurrent administration of aspirin has been shown to lower the serum concentrations of flurbiprofen. nih.govnih.gov One study observed a 50% reduction in serum flurbiprofen levels when taken with aspirin. nih.gov This is theorized to be due to the displacement of flurbiprofen from its plasma protein binding sites by aspirin, leading to increased clearance of the unbound drug. nih.gov Despite this reduction in serum levels, the clinical significance on therapeutic efficacy is not fully established. nih.govnih.gov However, the combination of flurbiprofen and analgesic doses of aspirin is generally not recommended as it does not typically produce a greater therapeutic effect and significantly increases the risk of GI adverse reactions. nih.govnih.gov

| Interacting Agent | Interaction Type | Mechanism/Effect | Clinical Implication |

|---|---|---|---|

| Warfarin | Pharmacodynamic | Synergistic effect on bleeding due to GI irritation and inhibition of platelet function by flurbiprofen. nih.govnih.gov | Increased risk of serious bleeding, particularly GI bleeding. nih.gov |

| Aspirin | Pharmacokinetic & Pharmacodynamic | Aspirin lowers serum flurbiprofen concentrations. nih.govnih.gov Concomitant use increases the risk of GI toxicity. nih.gov | Reduced flurbiprofen levels; increased risk of GI adverse events. nih.govnih.gov |

| SSRIs/SNRIs | Pharmacodynamic | Potentiated risk of bleeding due to interference with serotonin-mediated hemostasis. nih.govnih.gov | Increased risk of bleeding events. nih.gov |

Effects on Antihypertensive and Diuretic Therapies

Flurbiprofen can interfere with the efficacy of various antihypertensive medications, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, and diuretics. nih.govnih.gov The underlying mechanism is primarily the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. nih.govdrugs.com Prostaglandins (B1171923) play a role in maintaining renal blood flow and regulating sodium and water balance; their inhibition can lead to fluid retention and an increase in blood pressure, thus antagonizing the effects of antihypertensive drugs. nih.govnih.gov

Clinical studies and observations have shown that NSAIDs can diminish the antihypertensive effect of ACE inhibitors and ARBs. nih.govnih.gov Similarly, the therapeutic effects of both loop diuretics (e.g., furosemide) and thiazide diuretics can be reduced. nih.govdrugs.com This response has been attributed to the inhibition of renal prostaglandin synthesis, which blunts the natriuretic effect of these diuretics. nih.govdrugs.com One study investigating the interaction with furosemide (B1674285) found that while flurbiprofen reduced the diuretic effect, the change was not statistically significant and was less pronounced than that reported with indomethacin. nih.gov

The interaction with beta-blockers appears to be selective. One study evaluated the effect of flurbiprofen on the blood pressure response to propranolol (B1214883) and atenolol (B1665814) in hypertensive men. The results showed that flurbiprofen pretreatment attenuated the hypotensive effect of a single dose of propranolol but not atenolol. nih.govnih.gov

| Drug Class | Specific Agent(s) | Effect of Co-administration with Flurbiprofen | Primary Mechanism |

|---|---|---|---|

| ACE Inhibitors | e.g., Lisinopril, Ramipril | Diminished antihypertensive effect. nih.govnih.gov | Inhibition of renal prostaglandin synthesis. nih.gov |

| ARBs | e.g., Losartan, Valsartan | Diminished antihypertensive effect. nih.govnih.gov | Inhibition of renal prostaglandin synthesis. nih.gov |

| Beta-Blockers | Propranolol, Atenolol | Attenuated hypotensive effect of propranolol; no significant effect on atenolol. nih.govnih.gov | Mechanism not fully elucidated. nih.gov |

| Loop Diuretics | Furosemide | Reduced natriuretic and diuretic effect. nih.govdrugs.com | Inhibition of renal prostaglandin synthesis. nih.govdrugs.com |

| Thiazide Diuretics | e.g., Hydrochlorothiazide | Reduced natriuretic effect. nih.govdrugs.com | Inhibition of renal prostaglandin synthesis. drugs.com |

Influence on Renal Function and Fluid Electrolyte Balance in Concomitant Therapies

The inhibition of renal prostaglandins by flurbiprofen can have significant consequences for renal function and fluid-electrolyte balance, particularly when used with other medications affecting the kidneys. drugs.com In patients who are elderly, volume-depleted (including those on diuretic therapy), or have pre-existing renal impairment, the co-administration of an NSAID with ACE inhibitors or ARBs can lead to a deterioration of renal function, including the potential for acute renal failure. nih.govnih.gov These effects are typically reversible upon discontinuation of the medications. nih.gov

Concomitant use of flurbiprofen with diuretics may adversely affect renal function, as the inhibition of prostaglandins can compromise renal perfusion, especially in dehydrated states. drugs.com This can lead to signs of worsening renal function. drugs.com Furthermore, NSAIDs can cause sodium and water retention, which may contribute to edema and blunt the cardiovascular effects of diuretics. nih.govnih.gov

NSAID use has also been associated with increases in serum potassium concentration, including hyperkalemia, even in some patients without renal impairment. drugs.comnih.gov This effect is attributed to a hyporeninemic-hypoaldosteronism state. The risk of hyperkalemia can be increased when flurbiprofen is combined with agents that also raise potassium levels, such as ACE inhibitors, ARBs, and potassium-sparing diuretics (e.g., spironolactone, amiloride). drugs.comdrugbank.com

The concurrent use of flurbiprofen and cyclosporine may also increase the nephrotoxicity of cyclosporine. nih.gov

Potential for Altered Serum Levels of Co-administered Medications

Flurbiprofen can alter the serum levels of other drugs through various pharmacokinetic mechanisms, including effects on renal excretion and metabolic pathways.

One of the most well-documented interactions is with lithium. NSAIDs, including flurbiprofen, have been shown to produce clinically significant elevations in plasma lithium levels and a reduction in its renal clearance. nih.govdrugeruptiondata.com This is attributed to the inhibition of renal prostaglandin synthesis, which is involved in the excretion of lithium. nih.gov One study reported that the mean minimum lithium concentration increased by 15%, with renal clearance decreasing by approximately 20%. nih.gov

NSAIDs have also been reported to potentially enhance the toxicity of methotrexate (B535133) by reducing its excretion. nih.govdrugeruptiondata.com This interaction may involve competitive inhibition of methotrexate accumulation in the kidney. nih.gov

Flurbiprofen is metabolized primarily by the cytochrome P450 enzyme CYP2C9 to its main metabolite, 4'-hydroxy-flurbiprofen. drugbank.comnih.govclinpgx.org This presents a potential for interactions with drugs that are inhibitors or inducers of this enzyme. For instance, co-administration with a CYP2C9 inhibitor could increase flurbiprofen serum levels, while an inducer could decrease them. Studies have also shown that racemic warfarin and tolbutamide, both CYP2C9 substrates, can inhibit the formation of 4'-hydroxy-flurbiprofen. nih.gov

In contrast, some studies have shown a lack of significant interaction. For example, concomitant administration of flurbiprofen and digoxin (B3395198) did not result in changes to the steady-state serum levels of either drug. nih.gov Similarly, pretreatment with cimetidine (B194882) (a broad-spectrum P450 inhibitor) resulted in only a small, though statistically significant, increase in the area under the serum concentration curve of flurbiprofen, while ranitidine (B14927) had no effect. nih.gov

| Co-administered Drug | Effect on Co-administered Drug's Serum Level | Mechanism |

|---|---|---|

| Lithium | Increased nih.govdrugeruptiondata.com | Reduced renal clearance due to inhibition of renal prostaglandin synthesis. nih.gov |

| Methotrexate | Potentially Increased nih.govdrugeruptiondata.com | Reduced renal excretion. drugeruptiondata.com |

| Digoxin | No significant change in steady-state levels. nih.gov | N/A |

| CYP2C9 Substrates (e.g., Warfarin, Tolbutamide) | Potential for interaction. | Flurbiprofen is a substrate of CYP2C9; competitive inhibition may occur. nih.gov |

| Flurbiprofen (self) | Decreased by Aspirin. nih.govnih.gov | Displacement from plasma protein binding sites. nih.gov |

Adverse Event Mechanisms and Risk Factor Research

Mechanisms of Gastrointestinal Toxicity (Ulceration, Bleeding, Perforation)

The use of flurbiprofen (B1673479), like other NSAIDs, is associated with a risk of serious gastrointestinal (GI) adverse events, including inflammation, bleeding, ulceration, and perforation of the stomach and intestines, which can be fatal. fda.govnih.gov These events can occur at any time during treatment, with or without warning symptoms. fda.govnih.gov

The primary mechanism behind flurbiprofen-induced GI toxicity is the inhibition of the COX-1 enzyme in the gastrointestinal tract. patsnap.comshu.ac.uk COX-1 inhibition leads to a decrease in the production of prostaglandins (B1171923), which play a crucial protective role in the gastric mucosa. shu.ac.uk This reduction in prostaglandins impairs several protective functions of the stomach lining, leading to an increased susceptibility to injury.

Furthermore, NSAIDs can exert a "topical" irritant effect on the GI mucosa. shu.ac.uk This direct interaction with the epithelial cells can disrupt the integrity of the mucosal barrier, increasing its permeability. shu.ac.uk This increased permeability allows luminal aggressors, such as acid and pepsin, to penetrate the tissue, initiating an inflammatory response that can lead to erosions and ulcers. shu.ac.uk

Risk Factors for Gastrointestinal Toxicity:

Prior history of peptic ulcer disease or gastrointestinal bleeding: Patients with a history of these conditions have a significantly higher risk of developing a GI bleed when using NSAIDs. fda.gov

Concomitant use of oral corticosteroids or anticoagulants: These medications can increase the risk of bleeding. fda.gov

Longer duration of NSAID therapy: The risk of serious GI events increases with the length of treatment. nih.govhres.ca

Smoking and alcohol use: These lifestyle factors can exacerbate the risk of GI complications. fda.gov

Older age: Elderly patients are more susceptible to serious GI events. fda.govmedscape.com

Poor general health status: Debilitated patients are at a higher risk. fda.govhres.ca

| Mechanism | Description | Key Mediators |

|---|---|---|

| Inhibition of COX-1 | Reduces the synthesis of protective prostaglandins in the gastric mucosa, impairing mucosal defense and repair mechanisms. | Prostaglandins |

| Topical Irritant Effect | Direct interaction with the gastrointestinal epithelium, leading to increased mucosal permeability and inflammation. | - |

| Uncoupling of Mitochondrial Oxidative Phosphorylation | Initiates biochemical changes that impair the function of the gastrointestinal barrier. | - |

Pathophysiology of Renal Function Impairment

The administration of flurbiprofen can lead to renal function impairment through the inhibition of renal prostaglandin (B15479496) synthesis. fda.gov Prostaglandins are crucial for maintaining renal blood flow and glomerular filtration, particularly in individuals with compromised renal function, heart failure, or liver dysfunction. fda.govhpra.ie

By inhibiting COX enzymes, flurbiprofen reduces the production of these vasodilatory prostaglandins, which can lead to a dose-dependent reduction in renal blood flow and potentially precipitate overt renal decompensation. fda.gov This can manifest as fluid retention, edema, and in severe cases, acute renal failure. fda.govpatsnap.com Patients with pre-existing kidney conditions, the elderly, and those who are volume-depleted are at a greater risk for these complications. fda.govpatsnap.com

Cardiovascular Risk Factors and Mechanisms (e.g., Hypertension, Edema, Thrombotic Events)

Clinical trials have demonstrated that NSAIDs, including flurbiprofen, are associated with an increased risk of serious cardiovascular (CV) thrombotic events, such as myocardial infarction and stroke, which can be fatal. nih.govpgkb.orgwikidoc.org This risk may increase with the duration of use and is more pronounced in patients with existing cardiovascular disease or risk factors for it. nih.govpgkb.orgwikidoc.org

The mechanisms underlying these cardiovascular risks are complex and not fully elucidated. However, the inhibition of COX-2 in blood vessels is thought to play a significant role by disrupting the balance between pro-thrombotic thromboxane (B8750289) A2 (produced via COX-1 in platelets) and anti-thrombotic prostacyclin (produced via COX-2 in the endothelium). This imbalance can favor a prothrombotic state.

Furthermore, flurbiprofen can lead to the onset of new hypertension or the worsening of pre-existing hypertension. nih.govwikidoc.org This is likely due to the inhibition of renal prostaglandins, which are involved in sodium excretion and the regulation of blood pressure. medscape.com The resulting fluid retention and edema can also contribute to an increased cardiovascular risk and may exacerbate congestive heart failure. nih.govpgkb.orgwikidoc.orgnih.gov

Cardiovascular Risk Factors:

Hypertension pgkb.org

Dyslipidemia / Hyperlipidemia pgkb.org

Diabetes Mellitus pgkb.org

Congestive Heart Failure pgkb.org

Coronary Artery Disease pgkb.org

Peripheral Arterial Disease pgkb.org

Smoking pgkb.org

Hypersensitivity and Immunological Reaction Mechanisms

Hypersensitivity reactions to flurbiprofen can be categorized as either allergic or non-allergic. uspharmacist.comspaic.pt

Non-allergic hypersensitivity reactions are more common and are not immunologically mediated. uspharmacist.comspaic.pt They are believed to result from the inhibition of the COX-1 enzyme, which shunts the arachidonic acid pathway towards the production of pro-inflammatory leukotrienes. uspharmacist.com This can lead to allergy-like symptoms such as urticaria, angioedema, and exacerbation of respiratory diseases in susceptible individuals. uspharmacist.com

Allergic hypersensitivity reactions are less frequent and are immunologically mediated, involving either IgE antibodies (Type I hypersensitivity) or T-cells (Type IV hypersensitivity). uspharmacist.comresearchgate.net These reactions are specific to flurbiprofen or structurally similar NSAIDs. uspharmacist.com Symptoms of IgE-mediated reactions can range from urticaria and angioedema to life-threatening anaphylaxis. uspharmacist.com T-cell mediated reactions are typically delayed and can manifest as skin rashes. researchgate.net Cases of fatal hypersensitivity reactions to flurbiprofen, although rare, have been reported. researchgate.net

Ocular Tissue Effects and Corneal Complications in Ophthalmic Use

Topical ophthalmic application of flurbiprofen sodium is used to inhibit intraoperative miosis (constriction of the pupil) during cataract surgery. drugs.combausch.com While generally effective, it can be associated with several ocular adverse effects.

The primary mechanism of action in the eye is the inhibition of prostaglandin synthesis. bausch.com Prostaglandins are known mediators of intraocular inflammation and are involved in the miotic response during ocular surgery. bausch.com By blocking prostaglandin production, flurbiprofen helps to maintain pupillary dilation.

However, this same mechanism can lead to complications. The inhibition of prostaglandins may interfere with the normal inflammatory and healing responses of the eye. This can result in:

Increased bleeding tendency: Flurbiprofen can inhibit platelet aggregation, potentially leading to increased bleeding of ocular tissues during and after surgery. drugs.combausch.com

Delayed wound healing: The anti-inflammatory effects of flurbiprofen may slow down or delay the healing of corneal and other ocular tissues. drugs.com

Corneal complications: In some cases, continued use of ophthalmic NSAIDs has been linked to corneal adverse reactions, including keratitis (inflammation of the cornea) and, in severe instances, corneal perforation. drugs.commedscape.com Patients with pre-existing conditions like diabetes may be at a higher risk for these complications. medscape.com

Other ocular effects: Transient stinging or burning upon instillation, ocular irritation, and redness are common side effects. bausch.comdrugs.com

Impact on Wound Healing Processes and Cellular Repair Mechanisms